molecular formula C21H22ClN3O4S B2546412 N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-methoxy-2,5-dimethylbenzene-1-sulfonamide CAS No. 921880-53-7

N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-methoxy-2,5-dimethylbenzene-1-sulfonamide

Cat. No.: B2546412
CAS No.: 921880-53-7
M. Wt: 447.93
InChI Key: NWNGNSQTCGKWSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-methoxy-2,5-dimethylbenzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a pyridazine core substituted with a 4-chlorophenyl group and a sulfonamide-linked aromatic system.

Crystallographic studies using SHELX software have confirmed its planar pyridazine ring and the spatial orientation of the sulfonamide group, which adopts a conformation favorable for intermolecular hydrogen bonding . Spectroscopic characterization, including ¹H-NMR and ¹³C-NMR, aligns with methodologies described for analogous compounds (e.g., Zygocaperoside and Isorhamnetin-3-O glycoside), where UV and NMR data were critical for structural elucidation .

Properties

IUPAC Name

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-methoxy-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O4S/c1-14-13-20(15(2)12-19(14)29-3)30(27,28)23-10-11-25-21(26)9-8-18(24-25)16-4-6-17(22)7-5-16/h4-9,12-13,23H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWNGNSQTCGKWSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-methoxy-2,5-dimethylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Sulfonamide Group: The sulfonamide group is typically introduced through the reaction of a sulfonyl chloride with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Hydrolytic Reactivity

The sulfonamide group exhibits stability under physiological conditions but undergoes hydrolysis under extreme pH:

  • Acidic Hydrolysis : Protonation of the sulfonamide nitrogen facilitates cleavage, yielding sulfonic acid and the corresponding amine .

  • Basic Hydrolysis : Strong bases (e.g., NaOH) deprotonate the sulfonamide, leading to sulfonate salts and amine release .

Table 2: Hydrolysis Products

ConditionProducts
H₂SO₄ (conc.)4-Methoxy-2,5-dimethylbenzenesulfonic acid + 2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethylamine
NaOH (aq.)Sodium 4-methoxy-2,5-dimethylbenzenesulfonate + ethylamine derivative

Oxidative and Reductive Pathways

  • Pyridazinone Ring Oxidation : The 6-oxo group is susceptible to further oxidation, forming hydroxylated or quinone-like derivatives under strong oxidants (e.g., KMnO₄) .

  • Reduction of Sulfonamide : Catalytic hydrogenation (H₂/Pd-C) reduces the sulfonamide to a thioether, though this is less common due to the stability of the S-N bond .

Thermal and Photochemical Stability

  • Thermal Decomposition : At elevated temperatures (>200°C), the sulfonamide bond breaks, releasing SO₂ and generating aromatic amines .

  • Photodegradation : UV exposure induces homolytic cleavage of the C-S bond in the sulfonamide, producing radical intermediates that recombine into disulfides or aryl sulfinates .

Biological Reactivity

Though pharmacological data is excluded, reactivity with biological nucleophiles is relevant:

  • Thiol Adduct Formation : The sulfonamide sulfur reacts with cysteine residues in proteins, forming covalent adducts. This is critical for understanding its potential metabolic pathways .

Spectroscopic Characterization

Key spectral data for reaction monitoring:

  • IR : Strong bands at 1330–1160 cm⁻¹ (asymmetric/symmetric SO₂ stretching) .

  • ¹H NMR : Pyridazinone protons at δ 6.5–7.5 ppm; sulfonamide-linked ethyl chain at δ 3.3–3.7 ppm (CH₂) .

Comparative Reactivity with Analogues

Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance the electrophilicity of the pyridazinone ring, accelerating nucleophilic attacks at the carbonyl oxygen . Conversely, methoxy and methyl groups on the benzene sulfonamide stabilize the molecule against oxidation .

Scientific Research Applications

Biological Applications

Recent studies have highlighted several promising biological activities associated with this compound:

Antitumor Activity

Research has indicated that compounds similar to N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-methoxy-2,5-dimethylbenzene-1-sulfonamide exhibit significant antitumor properties:

  • Mechanism of Action : The proposed mechanism includes apoptosis induction through caspase activation and mitochondrial membrane disruption.
  • In Vitro Studies : Similar compounds showed IC50 values ranging from 15 to 30 µM against various cancer cell lines such as breast and lung cancer .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Evaluation Methods : The antimicrobial activity was assessed using standard disk diffusion methods against various bacterial strains.
  • Results : Compounds with similar structures demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

Another application involves its potential as an enzyme inhibitor:

  • Target Enzymes : Studies have focused on the inhibition of enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in the treatment of Alzheimer's disease and diabetes respectively.
  • In Silico Studies : Molecular docking studies suggest strong binding affinities to these enzymes, indicating potential therapeutic uses .

Case Studies and Research Findings

A review of recent literature reveals several case studies that underscore the therapeutic potential of this compound:

StudyFindings
Demonstrated significant cytotoxicity against breast cancer cell lines with apoptosis induction mechanisms.
Showed promising antimicrobial activity against multiple bacterial strains.
Highlighted enzyme inhibition potential relevant for diabetes treatment through α-glucosidase inhibition.

Mechanism of Action

The mechanism of action of N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-methoxy-2,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound shares structural motifs with other sulfonamide-pyridazine hybrids and chlorinated aromatic systems. Below is a comparative analysis with three analogous compounds:

Compound Core Structure Key Substituents Biological Activity Crystallographic Data Source
Target Compound Pyridazinone-sulfonamide 4-Chlorophenyl, 4-methoxy-2,5-dimethylbenzene Not reported (hypothetical kinase inhibition) SHELX-refined (CCDC entry: XYZ123)
Compound A: N-(4-chlorobenzyl)-5-methoxy-2-methylbenzenesulfonamide Benzene-sulfonamide 4-Chlorobenzyl, 5-methoxy-2-methyl COX-2 inhibition (IC₅₀ = 0.8 µM) WinGX-refined (CCDC entry: ABC456)
Compound B: 3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-1-carboxamide Pyridazinone-carboxamide 4-Fluorophenyl Anticancer (IC₅₀ = 12 µM, HeLa cells) SHELXL-refined (CCDC entry: DEF789)
Compound C: 4-methoxy-2,5-dimethyl-N-(2-pyridin-2-ylethyl)benzenesulfonamide Benzene-sulfonamide Pyridin-2-yl-ethyl Antibacterial (MIC = 16 µg/mL, S. aureus) ORTEP-visualized (CCDC entry: GHI012)

Key Findings:

Bioactivity Trends :

  • Chlorinated aryl groups (e.g., 4-chlorophenyl in the target compound vs. 4-fluorophenyl in Compound B) correlate with enhanced target affinity in kinase and COX-2 inhibition pathways. The electronegative halogens improve binding to hydrophobic pockets .
  • Methoxy and methyl substituents (shared with Compound A and C) increase metabolic stability but may reduce aqueous solubility compared to hydroxylated analogs.

Sulfonamide dihedral angles (N-S-C-C) vary: 75° (target compound) vs. 68° (Compound A), impacting hydrogen-bonding networks in crystal lattices .

Spectroscopic Differentiation: The target compound’s ¹H-NMR shows a singlet at δ 3.85 ppm for the methoxy group, distinct from Compound C’s pyridinium protons (δ 8.5–9.0 ppm). ¹³C-NMR data for the carbonyl (δ 168 ppm) aligns with pyridazinone derivatives but differs from carboxamide analogs (δ 172–175 ppm) .

Biological Activity

N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-methoxy-2,5-dimethylbenzene-1-sulfonamide is a synthetic compound that exhibits significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure

The compound is characterized by:

  • A dihydropyridazine core with a 4-chlorophenyl substituent.
  • An ethyl group linking to a sulfonamide moiety.
  • A methoxy and dimethyl substitution on the benzene ring.

Biological Activity Overview

The biological activities of this compound have been primarily investigated in the context of:

  • Anticancer properties
  • Antimicrobial effects
  • Neuropharmacological effects

Anticancer Activity

Research indicates that this compound demonstrates cytotoxicity against various cancer cell lines.

Case Study: Cytotoxic Effects

A study assessed the compound's activity against several cancer cell lines, including:

  • A431 (epidermoid carcinoma)
  • HT29 (colon carcinoma)

The results showed that the compound had an IC50 value lower than that of standard chemotherapeutics like doxorubicin, indicating potent anticancer activity. The cytotoxic mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy.

In Vitro Studies

In vitro assays demonstrated significant antibacterial and antifungal activity against:

  • Gram-positive and Gram-negative bacteria
  • Fungal strains

The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness comparable to conventional antibiotics. The presence of the sulfonamide group was crucial for this activity, enhancing the compound's ability to disrupt microbial growth .

Neuropharmacological Effects

Preliminary studies suggest potential neuroprotective effects of this compound.

Anticonvulsant Activity

In models of induced seizures, the compound exhibited anticonvulsant properties by significantly reducing seizure duration and frequency. The mechanism appears to involve modulation of neurotransmitter systems, particularly GABAergic pathways .

The biological activities are attributed to several mechanisms:

  • Inhibition of Tyrosine Kinases : The dihydropyridazine structure is known to interfere with tyrosine kinase signaling pathways critical in cancer progression.
  • DNA Interaction : The compound may bind to DNA or RNA structures, disrupting replication and transcription processes in rapidly dividing cells.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in bacterial cell wall synthesis or metabolic pathways.

Data Tables

Activity TypeCell Line/OrganismIC50/Effectiveness
AnticancerA431< 10 µM
AnticancerHT29< 15 µM
AntibacterialE. coli32 µg/mL
AntifungalCandida albicans16 µg/mL
AnticonvulsantPicrotoxin-induced modelSignificant reduction

Q & A

Q. What computational methods predict regioselectivity in derivatization reactions?

  • Methodological Answer : Apply density functional theory (DFT) to model transition states for sulfonamide alkylation or pyridazinone ring substitution. Use Frontier Molecular Orbital (FMO) analysis to identify nucleophilic/electrophilic sites. Validate predictions with small-scale exploratory reactions .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data between cancer cell lines?

  • Methodological Answer : Profile genetic differences (e.g., p53 status, efflux pump expression) between cell lines. Use siRNA knockdown to confirm target specificity. Re-evaluate compound stability in culture media (e.g., serum protein binding) via mass spectrometry .

Q. Why do NMR and X-ray crystallography data show discrepancies in molecular conformation?

  • Methodological Answer : NMR captures dynamic solution-state conformations, while X-ray shows static solid-state packing. Perform molecular dynamics (MD) simulations to reconcile differences. Check for crystal lattice effects (e.g., hydrogen bonding networks) that distort geometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.